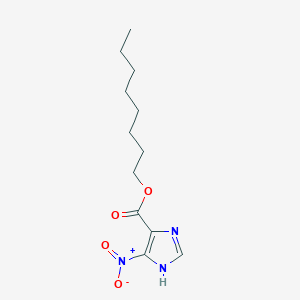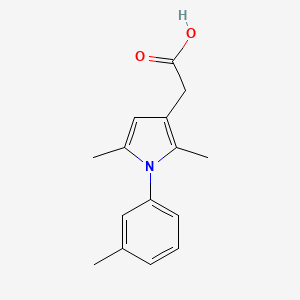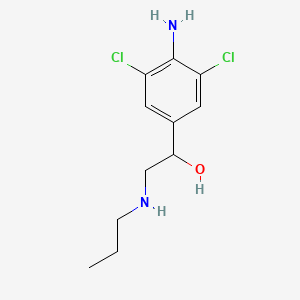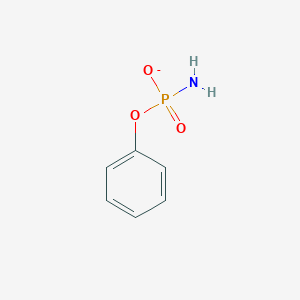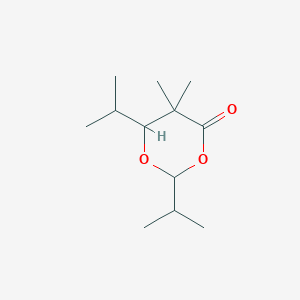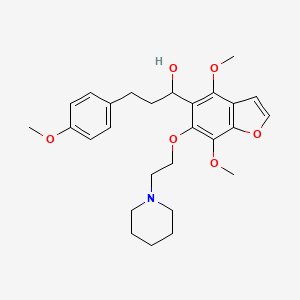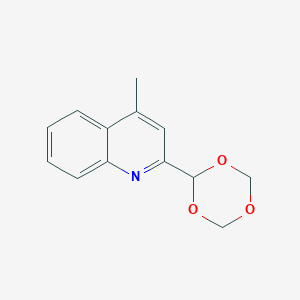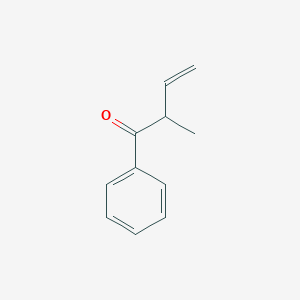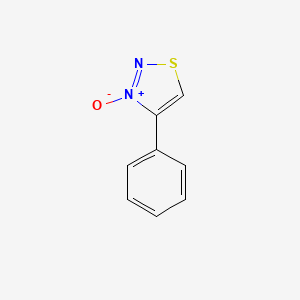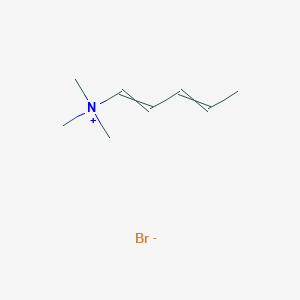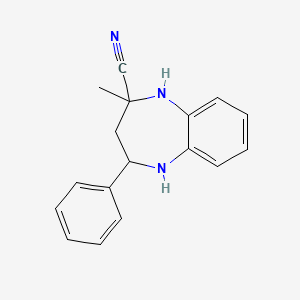
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile typically involves the condensation of an appropriate aldehyde with a primary amine and a nitrile compound. One common method includes the use of 2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine as a starting material, which is then reacted with 4-methylbenzaldehyde and a suitable nitrile source under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to enhanced inhibitory neurotransmission and resulting in its anxiolytic and sedative effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Exhibits a wide spectrum of biological activities.
1-Ethyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Another compound with similar structural features.
Uniqueness
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. Its benzodiazepine core structure also differentiates it from other similar compounds, making it a valuable target for further research and development.
Propiedades
Número CAS |
38291-73-5 |
|---|---|
Fórmula molecular |
C17H17N3 |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
4-methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile |
InChI |
InChI=1S/C17H17N3/c1-17(12-18)11-16(13-7-3-2-4-8-13)19-14-9-5-6-10-15(14)20-17/h2-10,16,19-20H,11H2,1H3 |
Clave InChI |
CANDZDVDYZCDEW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(NC2=CC=CC=C2N1)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-](/img/structure/B14669673.png)
